molecular formula C20H16ClFN6O2 B3402869 1-(2-Chlorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea CAS No. 1060357-29-0

1-(2-Chlorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

Cat. No.: B3402869
CAS No.: 1060357-29-0
M. Wt: 426.8 g/mol
InChI Key: GAZDEAFYNRYIOK-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea is a synthetic small molecule featuring a urea core linked to a triazolo-pyridazine scaffold. The compound is distinguished by:

  • Ortho-chlorophenyl group: Introduces steric hindrance and modulates electronic properties.
  • Meta-fluorophenyl substituent on the triazolo-pyridazine: Enhances binding specificity through halogen interactions.
  • Ether linkage: Connects the urea moiety to the heterocyclic system, influencing solubility and conformational flexibility.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2/c21-15-6-1-2-7-16(15)24-20(29)23-10-11-30-18-9-8-17-25-26-19(28(17)27-18)13-4-3-5-14(22)12-13/h1-9,12H,10-11H2,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDEAFYNRYIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

Compound Name / ID Key Substituents Functional Implications
Target Compound 2-Chlorophenyl (urea), 3-Fluorophenyl (triazolo-pyridazine) Ortho-Cl enhances steric effects; meta-F improves metabolic stability .
1-(3-Chloro-4-fluorophenyl)-... (2k) 3-Chloro-4-fluorophenyl, thiazol-2-yl, piperazine Para-F and thiazol increase molecular weight (762.2 g/mol); piperazine may enhance solubility.
1-(2-{[3-(2,5-Dimethoxyphenyl)...urea 2,5-Dimethoxyphenyl, 3,4,5-trimethoxyphenyl Methoxy groups increase lipophilicity; electron-donating effects may alter binding.
1-(4-Chlorophenyl)-3-[4-(dimorpholin-4-yl...)urea (13) 4-Chlorophenyl, morpholino-triazine Para-Cl reduces steric hindrance; morpholino groups improve aqueous solubility.

Physicochemical Properties

Property Target Compound Compound 2k Compound Compound 13
Molecular Weight (g/mol) ~500–550 (estimated) 762.2 ~600–650 (estimated) ~550–600 (estimated)
Key Functional Groups Urea, triazolo-pyridazine Urea, thiazol, piperazine Urea, triazolo-pyridazine Urea, morpholino-triazine
Halogen Effects Cl (ortho), F (meta) Cl (meta), F (para) None Cl (para)
Solubility Moderate (ether linkage) High (piperazine) Low (methoxy groups) High (morpholino)

Pharmacological and Toxicological Implications

Pharmacological Targets

  • Urea Derivatives : Often target kinases (e.g., VEGF, EGFR) or G-protein-coupled receptors due to hydrogen-bonding capabilities .
  • Triazolo-Pyridazines: Exhibit affinity for adenosine receptors or phosphodiesterases; fluorophenyl groups may enhance CNS penetration .

Toxicity Considerations

  • Heterocyclic Amines: While highlights carcinogenicity in aminoimidazoquinolines (e.g., IQ), the target compound’s urea and triazolo-pyridazine core lack direct structural overlap with these carcinogens .
  • Safety Profiles : Analogous triazolo-pyridazines (e.g., ’s 6-Chloro-7-cyclobutyl derivative) are classified as low hazard in research settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-3-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea

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